2-Ethoxy-4-isocyanatopyridine
Description
2-Ethoxy-4-isocyanatopyridine (CAS: Not provided in evidence) is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a highly reactive isocyanate group (-NCO) at the 4-position. This compound is primarily utilized in organic synthesis, particularly in the preparation of ureas, carbamates, and other derivatives through nucleophilic addition reactions . Its structure combines the electron-donating ethoxy group with the electron-withdrawing isocyanate group, influencing both reactivity and stability. While direct data on its applications are absent in the provided evidence, analogous isocyanates are known for their roles in polymer chemistry and pharmaceutical intermediates.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethoxy-4-isocyanatopyridine |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8-5-7(10-6-11)3-4-9-8/h3-5H,2H2,1H3 |
InChI Key |
QWHJJSSPZDHELV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC(=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-isocyanatopyridine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative as the starting material.
Ethoxylation: The introduction of the ethoxy group at the second position of the pyridine ring is achieved through an ethoxylation reaction. This can be done using ethyl iodide (C2H5I) and a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Isocyanation: The isocyanate group is introduced at the fourth position through a reaction with phosgene (COCl2) or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of 2-Ethoxy-4-isocyanatopyridine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the ethoxylation and isocyanation reactions.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Comparison with Similar Compounds
4-Isothiocyanatopyridine (CAS 76105-84-5)
Structural Similarities and Differences :
- Functional Group : 4-Isothiocyanatopyridine replaces the isocyanate (-NCO) with an isothiocyanate (-NCS) group at the 4-position. The pyridine backbone is unsubstituted in this compound.
- Reactivity : Isothiocyanates are less electrophilic than isocyanates due to the larger atomic radius and lower electronegativity of sulfur compared to oxygen. This reduces their reactivity toward nucleophiles like amines or alcohols .
- Applications : Isothiocyanates are widely used in bioconjugation (e.g., protein labeling) due to their selective reactivity with thiols. In contrast, isocyanates are preferred in polyurethane synthesis and crosslinking reactions.
- Hazards: 4-Isothiocyanatopyridine is classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .
Table 1: Comparison of Functional Group Properties
| Property | 2-Ethoxy-4-isocyanatopyridine | 4-Isothiocyanatopyridine |
|---|---|---|
| Functional Group | -NCO | -NCS |
| Electrophilicity | High | Moderate |
| Common Applications | Polymer chemistry | Bioconjugation |
| Key Hazards | Likely respiratory sensitizer | Skin/eye irritation |
4-Ethoxypyridin-2-amine (CAS: Not provided)
Structural Similarities and Differences :
- Substituent Positions : The ethoxy group is at the 4-position, and an amine (-NH₂) replaces the isocyanate at the 2-position.
- Reactivity : The amine group is nucleophilic, enabling participation in condensation or alkylation reactions, whereas the isocyanate group is electrophilic, favoring addition reactions .
- Crystal Packing: 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers via N–H⋯N interactions . Isocyanates, lacking H-bond donors, rely on dipole-dipole interactions or van der Waals forces.
- Applications : 4-Ethoxypyridin-2-amine serves as an intermediate for heterocycles (e.g., imidazoles or triazines) , while isocyanates are used to synthesize ureas and carbamates.
Table 2: Substituent Position and Functional Group Impact
| Compound | Substituent Positions | Functional Group | Key Reactivity |
|---|---|---|---|
| 2-Ethoxy-4-isocyanatopyridine | 2-ethoxy, 4-NCO | Electrophilic | Nucleophilic addition |
| 4-Ethoxypyridin-2-amine | 4-ethoxy, 2-NH₂ | Nucleophilic | Condensation |
Ethoxy-Containing Pesticides (e.g., Ethoxysulfuron)
Structural Context :
- Ethoxysulfuron (CAS: Not provided) contains a 2-ethoxyphenyl group linked to a sulfamate moiety . While structurally distinct from 2-Ethoxy-4-isocyanatopyridine, the ethoxy group in both compounds enhances solubility and bioavailability.
- Role of Ethoxy Group : In pesticides, the ethoxy group improves membrane permeability and metabolic stability. In 2-Ethoxy-4-isocyanatopyridine, it may sterically hinder the isocyanate group, moderating reactivity.
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